Verbindung 401
Übersicht
Beschreibung
Sie ist bekannt für ihre potenten, reversiblen und ATP-kompetitiven Hemmeigenschaften mit einem IC₅₀-Wert von 0,28 μM für DNA-PK und 5,3 μM für mTOR .
2. Präparationsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Verbindung 401 beinhaltet die Reaktion von Morpholin mit Pyrimido[2,1-a]isoquinolin-4-on. Die Reaktion findet typischerweise unter kontrollierten Bedingungen mit spezifischen Katalysatoren statt, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg, jedoch im größeren Maßstab. Der Prozess beinhaltet die Verwendung von Reaktanten und Lösungsmitteln in Industriequalität mit strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts sicherzustellen .
Wissenschaftliche Forschungsanwendungen
Verbindung 401 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der DNA-PK- und mTOR-Signalwege zu untersuchen.
Biologie: Wird in zellulären Studien eingesetzt, um die Rolle von DNA-PK und mTOR bei der Zellzyklusregulation und Apoptose zu verstehen.
Medizin: Wird aufgrund seiner Fähigkeit, wichtige Signalwege, die am Tumorwachstum beteiligt sind, zu hemmen, auf seine potenziellen therapeutischen Anwendungen in der Krebsbehandlung untersucht.
Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt, die auf DNA-PK und mTOR abzielen
5. Wirkmechanismus
This compound übt ihre Wirkung aus, indem sie die Aktivität von DNA-PK und mTOR hemmt. DNA-PK ist an der Reparatur von Doppelstrangbrüchen in der DNA beteiligt, während mTOR das Zellwachstum und die Proliferation reguliert. Durch die Hemmung dieser Enzyme kann this compound Apoptose induzieren und das Zellwachstum hemmen, was sie zu einem potenziellen Kandidaten für die Krebstherapie macht .
Ähnliche Verbindungen:
PIK-75: Ein DNA-PK- und PI3K-Hemmer.
Nedisertib: Ein spezifischer Hemmer der DNA-abhängigen Proteinkinase.
Samotolisib: Ein oraler ATP-kompetitiver Hemmer der Klasse I PI3K-Isoformen, DNA-PK und mTOR
Einzigartigkeit: this compound ist einzigartig aufgrund ihrer selektiven Hemmung von DNA-PK und mTOR, ohne PI3K zu beeinflussen. Diese Selektivität macht sie zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen von DNA-PK und mTOR in verschiedenen biologischen Prozessen und Krankheiten .
Wirkmechanismus
Target of Action
Compound 401 primarily targets DNA-dependent protein kinase (DNA-PK) and mammalian target of rapamycin (mTOR) . DNA-PK is crucial for DNA repair, while mTOR is a central regulator of cell growth and proliferation .
Mode of Action
Compound 401 acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK and mTOR . It binds to these kinases, preventing them from phosphorylating their substrates, thereby inhibiting their activity . This inhibition leads to changes in cellular processes such as cell growth and DNA repair .
Biochemical Pathways
The inhibition of DNA-PK and mTOR by Compound 401 affects several biochemical pathways. For instance, the inhibition of DNA-PK can impact the DNA damage response pathway, potentially leading to increased DNA damage and apoptosis . On the other hand, the inhibition of mTOR can affect the PI3K/Akt/mTOR pathway, which regulates cell growth and proliferation .
Pharmacokinetics
As a small molecule, it is expected to have good bioavailability and can be administered orally
Result of Action
The inhibition of DNA-PK and mTOR by Compound 401 can lead to various cellular effects. For instance, the inhibition of DNA-PK may increase DNA damage and induce apoptosis . Meanwhile, the inhibition of mTOR can lead to reduced cell growth and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Compound 401. For instance, the presence of other drugs or substances can affect its bioavailability and efficacy through drug-drug interactions. Additionally, factors such as pH and temperature can affect its stability .
Biochemische Analyse
Biochemical Properties
Compound 401 plays a crucial role in biochemical reactions. It acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK . It exhibits selectivity over mTOR , indicating its specific interaction with these enzymes. The nature of these interactions is competitive, suggesting that Compound 401 competes with ATP for binding to the active sites of these enzymes .
Cellular Effects
The effects of Compound 401 on cells are primarily due to its inhibitory action on DNA-PK and mTOR. These enzymes are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, Compound 401 can influence cell function, potentially affecting cell growth, proliferation, and survival .
Molecular Mechanism
At the molecular level, Compound 401 exerts its effects through binding interactions with biomolecules, specifically DNA-PK and mTOR . It acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing ATP from binding, thereby inhibiting the enzymes’ activity .
Metabolic Pathways
Compound 401 is involved in metabolic pathways through its interaction with DNA-PK and mTOR . These enzymes play crucial roles in several metabolic processes, including protein synthesis and cell growth .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Compound 401 involves the reaction of morpholine with pyrimido[2,1-a]isoquinolin-4-one. The reaction typically occurs under controlled conditions with specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: Industrial production of Compound 401 follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent quality control measures to ensure consistency and purity of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Verbindung 401 unterliegt aufgrund des Vorhandenseins reaktiver Stellen in der Pyrimido[2,1-a]isoquinolin-4-on-Struktur hauptsächlich Substitutionsreaktionen. Sie kann unter bestimmten Bedingungen auch an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Beinhalten typischerweise Nucleophile wie Amine oder Thiole unter milden Bedingungen.
Oxidationsreaktionen: Verwenden häufig Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktionsreaktionen: Setzen in der Regel Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen mit Aminen verschiedene Aminderivate von this compound ergeben .
Vergleich Mit ähnlichen Verbindungen
PIK-75: A DNA-PK and PI3K inhibitor.
Nedisertib: A specific inhibitor of DNA-dependent protein kinase.
Samotolisib: An oral ATP competitive inhibitor of class I PI3K isoforms, DNA-PK, and mTOR
Uniqueness: Compound 401 is unique due to its selective inhibition of DNA-PK and mTOR without affecting PI3K. This selectivity makes it a valuable tool for studying the specific roles of DNA-PK and mTOR in various biological processes and diseases .
Eigenschaften
IUPAC Name |
2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDQVRQVGRNHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434626 | |
Record name | Compound 401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168425-64-7 | |
Record name | 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Compound 401 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Compound 401 and what are its downstream effects?
A1: Compound 401 is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].
Q2: How does Compound 401 compare to other mTOR inhibitors like rapamycin?
A2: While both Compound 401 and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with Compound 401 does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with Compound 401 compared to those treated with rapamycin [].
Q3: Does Compound 401 affect phosphatidylinositol 3-kinase (PI3K) activity?
A3: No, Compound 401 does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes Compound 401 a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].
Q4: Has Compound 401 been investigated for its potential as an anti-cancer agent?
A4: Yes, Compound 401 has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that Compound 401 inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].
Q5: Does Compound 401 exhibit inhibitory activity against estrone sulfatase (ES)?
A5: While primarily recognized for its mTOR inhibitory activity, Compound 401 has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, Compound 401 exhibited -73% inhibitory activity against ES [].
Q6: Are there any challenges associated with using Compound 401 in research or therapeutic applications?
A6: One challenge identified with Compound 401 is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.